DSG Crosslinker-d4

描述

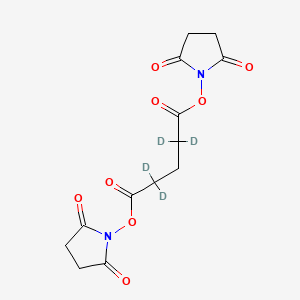

Structure

3D Structure

属性

分子式 |

C13H14N2O8 |

|---|---|

分子量 |

330.28 g/mol |

IUPAC 名称 |

bis(2,5-dioxopyrrolidin-1-yl) 2,2,4,4-tetradeuteriopentanedioate |

InChI |

InChI=1S/C13H14N2O8/c16-8-4-5-9(17)14(8)22-12(20)2-1-3-13(21)23-15-10(18)6-7-11(15)19/h1-7H2/i2D2,3D2 |

InChI 键 |

LNQHREYHFRFJAU-RRVWJQJTSA-N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

DSG-d4 Deuterated Crosslinker |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to DSG Crosslinker-d4 for Advanced Proteomic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction to DSG Crosslinker-d4

Disuccinimidyl glutarate-d4 (DSG-d4), chemically known as Bis[Succinimidyl] 2,2,4,4-glutarate-d4, is a deuterated, homobifunctional, amine-reactive crosslinking agent.[1][2] It is a valuable tool in the field of proteomics, particularly for the study of protein-protein interactions and the structural characterization of protein complexes. As a cell membrane-permeable molecule, DSG-d4 can be used for both in vitro and in vivo crosslinking studies.[1][3]

The core functionality of DSG-d4 lies in its two N-hydroxysuccinimide (NHS) ester groups, which readily react with primary amines (found on lysine (B10760008) residues and the N-termini of proteins) to form stable amide bonds.[4][5] The key feature of DSG-d4 is the incorporation of four deuterium (B1214612) atoms on the glutarate backbone. This isotopic labeling results in a precise 4 Dalton mass shift compared to its non-deuterated counterpart, DSG (DSG-d0).[2][3] This mass difference is readily detectable by mass spectrometry, making the DSG-d0/d4 pair a powerful reagent system for quantitative cross-linking mass spectrometry (CLMS).[3]

Primary Use: Quantitative Cross-Linking Mass Spectrometry (CLMS)

The primary application of this compound is in quantitative proteomics to identify and quantify changes in protein-protein interactions under different cellular states. This is achieved by using a combination of the "heavy" (DSG-d4) and "light" (DSG-d0) crosslinkers to label proteins from two different experimental conditions.

The general principle involves treating one cell population or protein sample with DSG-d0 and a second with DSG-d4. After crosslinking, the samples are combined, and the proteins are digested into peptides. The crosslinked peptides are then analyzed by mass spectrometry. The 4 Da mass difference between the d0 and d4 labeled crosslinked peptides allows for their distinct identification and the relative quantification of the interaction between the two states. This powerful technique enables researchers to study the dynamics of protein complexes in response to stimuli, disease progression, or drug treatment.

Technical and Physicochemical Data

The following tables summarize the key quantitative data for this compound and its non-deuterated analog.

Table 1: Chemical and Physical Properties

| Property | This compound | DSG Crosslinker (d0) |

| Systematic Name | Bis[Succinimidyl] 2,2,4,4-glutarate-d4 | Disuccinimidyl glutarate |

| Molecular Formula | C13H10D4N2O8 | C13H14N2O8 |

| Molecular Weight | 330.29 g/mol [1][6] | 326.26 g/mol [4] |

| Spacer Arm Length | 7.7 Å | 7.7 Å[7] |

| CAS Number | 2242802-40-8[1] | 79642-50-5[4] |

| Appearance | White to off-white solid[1] | White solid |

| Purity | ≥97%[4] | ≥97%[4] |

Table 2: Solubility and Storage

| Parameter | Information |

| Solubility | Soluble in organic solvents such as DMSO and DMF[5][8] |

| Storage (Powder) | Store desiccated at -20°C for long-term (up to 3 years) or 4°C for shorter periods (up to 2 years)[1] |

| Storage (in Solvent) | Store at -80°C (up to 6 months) or -20°C (up to 1 month)[1] |

| Important Note | DSG and DSG-d4 are moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation. Prepare solutions immediately before use as NHS esters readily hydrolyze in aqueous solutions. |

Experimental Protocols

Two-Step In Vivo Crosslinking for Protein-Chromatin Interaction Analysis

This protocol is adapted from a method for studying protein-chromatin interactions and can be applied to investigate cellular protein complexes.[9]

Materials:

-

Cells grown in culture

-

Phosphate-buffered saline (PBS)

-

PBS with 1 mM MgCl2

-

DSG (or DSG-d0/d4 for quantitative studies) stock solution (0.25 M in dry DMSO)[9]

-

16% Formaldehyde (B43269) solution

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

-

Cell Preparation: Wash adherent cells three times with PBS at room temperature.

-

Protein-Protein Crosslinking:

-

Protein-DNA Crosslinking (Optional, for chromatin studies):

-

Wash the cells three times with PBS.

-

Add 10 ml of 1% formaldehyde in PBS.

-

Incubate at room temperature for 10 minutes.

-

-

Quenching:

-

To quench the crosslinking reaction, add the quenching solution to a final concentration of 20-50 mM Tris-HCl.

-

Incubate for 15 minutes at room temperature.

-

-

Cell Lysis and Downstream Processing:

-

Wash cells with ice-cold PBS.

-

Proceed with cell lysis using an appropriate buffer for your downstream application (e.g., immunoprecipitation, mass spectrometry).

-

General Protocol for Quantitative Cross-Linking Mass Spectrometry (CLMS) with DSG-d0/d4

This protocol outlines a general workflow for a quantitative proteomics experiment using the DSG-d0/d4 pair. The principles are based on established methods for quantitative CLMS with isotopic labels.

Materials:

-

Two distinct cell populations or protein samples for comparison (e.g., treated vs. untreated)

-

DSG-d0 stock solution (in dry DMSO)

-

DSG-d4 stock solution (in dry DMSO)

-

Lysis buffer

-

Dithiothreitol (DTT) and Iodoacetamide (IAA) for reduction and alkylation

-

Trypsin (mass spectrometry grade)

-

Quenching solution (e.g., Tris-HCl or ammonium (B1175870) bicarbonate)

-

LC-MS/MS system

Procedure:

-

Sample Preparation and Crosslinking:

-

Culture and treat cells under the two conditions to be compared.

-

Harvest and wash the cells.

-

Resuspend the cell pellets from each condition in a suitable buffer.

-

Treat one sample with DSG-d0 and the other with DSG-d4 at a final concentration typically ranging from 0.5 to 2 mM. The optimal concentration should be determined empirically.

-

Incubate for 30-60 minutes at room temperature.

-

-

Quenching and Lysis:

-

Quench the crosslinking reaction with a final concentration of 20-50 mM Tris-HCl or 50 mM ammonium bicarbonate.

-

Combine the two cell pellets in a 1:1 ratio.

-

Lyse the combined cells using a suitable lysis buffer containing protease inhibitors.

-

-

Protein Digestion:

-

Reduce the protein disulfide bonds with DTT and alkylate the resulting free thiols with IAA.

-

Digest the proteins into peptides using trypsin overnight at 37°C.

-

-

Enrichment of Crosslinked Peptides (Optional but Recommended):

-

To increase the identification rate of crosslinked peptides, an enrichment step such as size exclusion chromatography (SEC) or strong cation exchange (SCX) can be performed.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture using a high-resolution mass spectrometer.

-

The instrument should be configured to acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant, Proteome Discoverer with XlinkX, pLink) to identify the crosslinked peptides.

-

The software should be configured to search for peptide pairs linked by either DSG-d0 or DSG-d4, accounting for the 4 Da mass difference.

-

Quantify the relative abundance of the d0- and d4-labeled crosslinked peptides to determine changes in protein interactions between the two conditions.

-

Mandatory Visualizations

Caption: Workflow for two-step in vivo crosslinking.

References

- 1. This compound | Isotope-Labeled Compounds | 2242802-40-8 | Invivochem [invivochem.com]

- 2. DSG-d4 Deuterated Crosslinker Datasheet DC Chemicals [dcchemicals.com]

- 3. DSG-d4 10 mg - Heavy DSG - Bis(Succinimidyl) 2,2,4,4-glutarate-d4 for Mass Spec Analysis - ProteoChem [proteochem.com]

- 4. scbt.com [scbt.com]

- 5. DSG [Di(N-succinimidyl) glutarate] *CAS 79642-50-5* | AAT Bioquest [aatbio.com]

- 6. T31581-500mg | DSG-d4 Deuterated Crosslinker Clinisciences [clinisciences.com]

- 7. ProteoChem/Deuterated Crosslinker DSG-d4 10 mg/h5103/10mg-蚂蚁淘生物 [ebiomall.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DSG Crosslinker-d4 for Protein Interaction Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Disuccinimidyl glutarate-d4 (DSG-d4), a deuterated, homobifunctional, amine-reactive crosslinker. It details the mechanism of action, experimental protocols, and data analysis considerations for its application in studying protein-protein interactions, particularly within structural proteomics workflows utilizing mass spectrometry.

Core Mechanism of Action

Disuccinimidyl glutarate (DSG) and its deuterated analog, DSG-d4, are chemical crosslinkers designed to covalently link proteins that are in close proximity. The core technology relies on the reaction of N-hydroxysuccinimide (NHS) esters with primary amines.[1][2][3]

Reaction Chemistry: DSG possesses two NHS ester functional groups at either end of a 5-carbon spacer arm.[4][5] These NHS esters are highly reactive towards nucleophilic primary amine groups (–NH₂), which are predominantly found on the N-terminus of proteins and the ε-amino group of lysine (B10760008) (Lys) residues.[1][4][6]

The reaction proceeds via a two-step nucleophilic acyl substitution:

-

First Reaction (Monolink Formation): A primary amine from a protein attacks one of the NHS esters on the DSG molecule. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[1][2]

-

Second Reaction (Crosslink Formation): The second, unreacted NHS ester on the other end of the DSG molecule then reacts with a primary amine on a nearby protein (intermolecular crosslink) or on the same protein (intramolecular crosslink), again forming a stable amide bond.[4]

This reaction is most efficient in a slightly alkaline environment, typically between pH 7.2 and 9.0, where primary amines are deprotonated and thus more nucleophilic.[2][7] The resulting amide bonds are highly stable and resistant to hydrolysis under physiological conditions.[1]

Figure 1: Reaction mechanism of DSG-d4 with protein primary amines.

The Role of Deuteration (d4)

The "d4" in DSG-d4 signifies that four hydrogen atoms in the glutarate spacer arm have been replaced with deuterium, a stable heavy isotope of hydrogen.[7][8] This isotopic labeling is crucial for mass spectrometry (MS) based analysis.[9]

When studying protein interactions using MS, researchers typically use a 1:1 mixture of the light (d0) and heavy (d4) versions of the crosslinker. Peptides that have been successfully crosslinked will appear in the mass spectrum as characteristic doublet peaks separated by a precise mass difference (4.025 Da). This unique isotopic signature allows for the confident and unambiguous identification of crosslinked peptides from a complex background of unmodified peptides.

Quantitative Data Summary

The key physicochemical properties of DSG and its deuterated analog are summarized below for easy comparison.

| Property | DSG (Light/d0) | DSG-d4 (Heavy) | Reference(s) |

| Full Chemical Name | Disuccinimidyl glutarate | Bis(Succinimidyl) 2,2,4,4-glutarate-d4 | [7],[4] |

| Molecular Formula | C₁₃H₁₄N₂O₈ | C₁₃H₁₀D₄N₂O₈ | ,[2] |

| Molecular Weight | 326.26 g/mol | 330.28 g/mol | ,[1],[2] |

| Spacer Arm Length | 7.7 Å | 7.7 Å | [7],,[5] |

| Reactivity | Primary amines (N-terminus, Lysine ε-amine) | Primary amines (N-terminus, Lysine ε-amine) | [1],[4] |

| Mass Shift (Monolink) | +156.047 Da | +160.072 Da | Calculated |

| Mass Shift (Crosslink) | +138.068 Da | +142.093 Da | Calculated |

| Cleavability | Non-cleavable | Non-cleavable | [5] |

| Cell Membrane Permeability | Yes | Yes | ,[6], |

| Water Solubility | Insoluble (Requires organic solvent like DMSO or DMF) | Insoluble (Requires organic solvent like DMSO or DMF) | [7], |

Detailed Experimental Protocols

This section outlines a general, robust protocol for in-vitro protein crosslinking using DSG/DSG-d4. Concentrations and incubation times may require optimization depending on the specific proteins and their concentrations.

Materials and Reagents

-

Protein Sample: Purified protein or protein complex in a non-amine-containing buffer (e.g., PBS, HEPES, or bicarbonate/carbonate buffer) at pH 7.2-8.5.[7] Avoid buffers like Tris or glycine, as they contain primary amines that will compete with the reaction.[2][7]

-

DSG (d0) and DSG-d4: Stored desiccated at -20°C or 4°C.[7]

-

Anhydrous Solvent: Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF). These solvents are hygroscopic; use a fresh aliquot of a high-purity grade.[7]

-

Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.5.[7]

-

Reaction Tubes: Low-protein-binding microcentrifuge tubes.

Crosslinking Protocol

-

Sample Preparation:

-

Prepare the protein sample in a suitable amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). The optimal protein concentration can range from 0.1 to 5 mg/mL.

-

-

Crosslinker Stock Solution Preparation:

-

Before opening, allow the vials of DSG and DSG-d4 to equilibrate to room temperature for at least 15 minutes to prevent moisture condensation.[7]

-

Immediately before use, prepare separate stock solutions of DSG and DSG-d4 (e.g., 25-50 mM) in anhydrous DMSO. Do not store crosslinkers in solution, as the NHS esters readily hydrolyze in the presence of moisture.[7]

-

Create a 1:1 (mol/mol) working solution by mixing equal volumes of the DSG and DSG-d4 stock solutions.

-

-

Crosslinking Reaction:

-

Add the DSG/DSG-d4 working solution to the protein sample to achieve a final crosslinker concentration typically between 0.25 and 5 mM.[7] A common starting point is a 20- to 50-fold molar excess of crosslinker to protein, especially for protein concentrations below 5 mg/mL.[7]

-

Mix thoroughly but gently by pipetting.

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2-3 hours.[7]

-

-

Quenching:

-

Downstream Processing:

-

The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, or for proteomic sample preparation (denaturation, reduction, alkylation, and enzymatic digestion) for mass spectrometry analysis. Unreacted crosslinker can be removed by methods like dialysis or gel filtration if necessary.

-

Experimental and Data Analysis Workflow

The use of DSG-d4 is intrinsically linked to a mass spectrometry-based workflow. The following diagram illustrates the typical steps from sample preparation to data analysis.

Figure 2: A typical crosslinking mass spectrometry (XL-MS) workflow.

Data Analysis Considerations: The analysis of data from DSG-d0/d4 experiments requires specialized software capable of searching for pairs of peptide spectra that exhibit the characteristic mass shift. This software identifies candidate crosslinked peptides (inter-protein, intra-protein, and monolinks) and scores them based on the fragmentation patterns observed in the MS/MS spectra. The final output is a high-confidence list of distance restraints that can be used to model the three-dimensional structure of proteins and protein complexes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DSG Crosslinker-d4 | Isotope-Labeled Compounds | 2242802-40-8 | Invivochem [invivochem.com]

- 3. DSG-d4 10 mg - Heavy DSG - Bis(Succinimidyl) 2,2,4,4-glutarate-d4 for Mass Spec Analysis - ProteoChem [proteochem.com]

- 4. DSG-d4 Deuterated Crosslinker|COA [dcchemicals.com]

- 5. Isotope signatures allow identification of chemically crosslinked peptides by mass spectrometry: A novel method to determine interresidue distances in protein structures through crosslinking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Disuccinimidyl glutarate | C13H14N2O8 | CID 4432628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Protein Interaction Crosslinking for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. researchgate.net [researchgate.net]

Unveiling Protein Architectures: A Technical Guide to Deuterated DSG Crosslinkers for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties and applications of deuterated disuccinimidyl glutarate (d-DSG), a powerful tool in the field of structural proteomics. By leveraging the principles of cross-linking mass spectrometry (XL-MS), d-DSG enables the elucidation of protein-protein interactions and the mapping of three-dimensional protein structures, offering invaluable insights for basic research and drug development.

Core Properties of Deuterated DSG

Disuccinimidyl glutarate (DSG) is a homobifunctional N-hydroxysuccinimide (NHS)-ester crosslinker that reacts with primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-termini of proteins. Its deuterated counterpart, commonly d4-DSG, incorporates deuterium (B1214612) atoms, introducing a specific mass shift that facilitates the identification of cross-linked peptides in mass spectrometry.

Table 1: Physicochemical Properties of d0-DSG and d4-DSG

| Property | d0-Disuccinimidyl Glutarate (d0-DSG) | d4-Disuccinimidyl Glutarate (d4-DSG) |

| Molecular Formula | C₁₃H₁₄N₂O₈ | C₁₃H₁₀D₄N₂O₈ |

| Molecular Weight | 326.26 g/mol | 330.28 g/mol [1] |

| Spacer Arm Length | 7.7 Å[2][3] | 7.7 Å |

| Reactivity | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |

| Membrane Permeability | Yes[3] | Yes |

| Cleavability | Non-cleavable | Non-cleavable |

Table 2: Mass Spectrometry-Related Properties

| Property | Value/Description |

| Mass Shift (d4-DSG vs. d0-DSG) | 4.0251 Da |

| Isotopic Purity (typical) | ≥98%[1] |

| Cross-linking Efficiency | While a direct quantitative comparison is not readily available in the literature, the chemical reactivity of d0- and d4-DSG is considered to be nearly identical. Therefore, their cross-linking efficiencies are expected to be comparable under the same experimental conditions. |

The Power of Isotopic Labeling in XL-MS

The use of a 1:1 mixture of light (d0) and heavy (d4) DSG is a cornerstone of quantitative XL-MS workflows. This isotopic labeling strategy results in characteristic doublet signals in the mass spectrum for each cross-linked peptide, separated by the mass difference between the two isotopic forms of the crosslinker. This unique signature allows for:

-

Confident Identification: The presence of the doublet pattern readily distinguishes true cross-linked peptides from background noise and unmodified peptides.

-

Simplified Data Analysis: Specialized software can be used to specifically search for these isotopic pairs, significantly reducing the complexity of data analysis.

-

Quantitative Analysis: The relative intensities of the light and heavy peaks can be used to quantify changes in protein conformations or interactions under different experimental conditions.

Experimental Workflows and Protocols

Detailed and robust experimental protocols are critical for successful XL-MS experiments. Below are representative workflows for key applications of deuterated DSG.

In-Cell Cross-linking for Capturing Native Interactions

This protocol is designed to capture protein-protein interactions within their native cellular environment.

In-Cell Cross-linking Workflow using d-DSG.

Detailed Protocol:

-

Cell Preparation: Culture cells to the desired confluency. Harvest cells and wash them three times with ice-cold phosphate-buffered saline (PBS) to remove media components.

-

Cross-linking: Resuspend the cell pellet in a suitable cross-linking buffer (e.g., PBS) at a concentration of approximately 1-5 x 10⁷ cells/mL. Prepare a fresh stock solution of a 1:1 mixture of d0-DSG and d4-DSG in a dry organic solvent like dimethyl sulfoxide (B87167) (DMSO). Add the crosslinker mixture to the cell suspension to a final concentration of 1-2 mM.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle rotation.

-

Quenching: Quench the cross-linking reaction by adding a quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Cell Lysis and Protein Digestion: Lyse the cells using a suitable lysis buffer containing protease inhibitors. Denature, reduce, and alkylate the proteins, followed by enzymatic digestion (e.g., with trypsin).

-

Enrichment and Analysis: Enrich for cross-linked peptides using techniques like size-exclusion chromatography (SEC)[4][5][6] or strong cation exchange (SCX) chromatography. Analyze the enriched fraction by LC-MS/MS.

Analysis of Purified Protein Complexes

This protocol is tailored for studying the architecture of isolated and purified protein complexes.

Detailed Protocol:

-

Sample Preparation: Prepare the purified protein complex in a cross-linking compatible buffer (e.g., HEPES buffer at pH 7.5-8.0) at a concentration of 0.1-1 mg/mL.

-

Cross-linking Reaction: Add a freshly prepared 1:1 mixture of d0/d4-DSG (dissolved in DMSO) to the protein solution. A 25-50 fold molar excess of the crosslinker over the protein is a good starting point.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature.

-

Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes.

-

Sample Processing: The cross-linked sample can be analyzed by SDS-PAGE to visualize the formation of higher molecular weight species. For mass spectrometry analysis, proceed with in-solution or in-gel digestion of the protein complex.

-

Mass Spectrometry: Analyze the resulting peptide mixture by LC-MS/MS, focusing on the identification of isotopic doublets corresponding to cross-linked peptides.

Quantitative XL-MS for Conformational Studies

This workflow allows for the quantitative comparison of protein conformations or interaction states between two or more conditions.

Quantitative XL-MS Workflow using isotopic DSG.

Detailed Protocol:

-

Differential Labeling: Treat two separate aliquots of your protein sample under the different conditions you wish to compare (e.g., with and without a ligand). Cross-link one sample with d0-DSG and the other with d4-DSG.

-

Sample Combination: After quenching the reactions, combine the two samples in a 1:1 ratio.

-

Digestion and Enrichment: Proceed with protein digestion and enrichment of cross-linked peptides as described in the previous protocols.

-

LC-MS/MS and Data Analysis: Acquire data on a high-resolution mass spectrometer. Use specialized software to identify the d0/d4 peptide pairs and quantify the peak area ratios for each pair. Changes in these ratios between the two conditions can indicate conformational changes or alterations in protein-protein interactions.

Case Study: Elucidating the NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) signaling pathway is a crucial regulator of immune and inflammatory responses. Chemical cross-linking has been instrumental in studying the intricate protein-protein and protein-DNA interactions within this pathway.[7][8][9] DSG, in a two-step cross-linking procedure with formaldehyde, has been shown to be highly efficient in capturing the interaction of NF-κB with DNA.[7][10]

The canonical NF-κB pathway involves the activation of the IKK complex, which then phosphorylates IκB, leading to its ubiquitination and degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and bind to specific DNA sequences to regulate gene expression.[11][12][13]

Canonical NF-κB Signaling Pathway.

Data Analysis and Interpretation

The analysis of XL-MS data, particularly from experiments using isotopic labels, requires specialized software. Several academic and commercial software packages are available that can:

-

Identify isotopic doublets in MS1 spectra.

-

Perform database searches to identify the cross-linked peptides.

-

Calculate false discovery rates (FDR) to ensure the reliability of the identifications.

-

Quantify the relative abundance of light and heavy cross-linked peptides.

Conclusion

Deuterated DSG crosslinkers are indispensable tools for modern structural proteomics. The ability to introduce a defined mass shift through isotopic labeling significantly enhances the confidence and depth of XL-MS analyses. By providing distance constraints within and between proteins, d-DSG empowers researchers to map protein interaction networks, elucidate the architecture of complex molecular machines, and study dynamic conformational changes. These insights are fundamental to understanding cellular processes and are critical for the rational design of novel therapeutics.

References

- 1. DSG Crosslinker-d4 | Isotope-Labeled Compounds | 2242802-40-8 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Expanding the Chemical Cross-Linking Toolbox by the Use of Multiple Proteases and Enrichment by Size Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 6. An integrated workflow for crosslinking mass spectrometry | Molecular Systems Biology [link.springer.com]

- 7. tandfonline.com [tandfonline.com]

- 8. A Structural Guide to Proteins of the NF-κB Signaling Module - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Examining NF-κB genomic interactions by ChIP-seq and CUT&Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 12. NF-kB pathway overview | Abcam [abcam.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

Unlocking Protein Interactions: A Technical Guide to DSG-d4 in Cross-Linking Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology, understanding the dynamic interplay of proteins is paramount. Protein-protein interactions (PPIs) govern nearly all cellular processes, and their dysregulation is often at the heart of disease. Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to capture a snapshot of these interactions within their native cellular context. This guide delves into the significant advantages of a specialized tool in the XL-MS arsenal: the deuterated cross-linker, Disuccinimidyl glutarate-d4 (DSG-d4). By providing a stable isotopic label, DSG-d4, when used in conjunction with its non-deuterated counterpart (DSG), offers a robust method for the confident identification of cross-linked peptides, thereby enhancing the accuracy and depth of protein interaction studies.

Core Advantages of DSG-d4 in Protein-Protein Interaction Studies

DSG-d4 is a homo-bifunctional, amine-reactive, and membrane-permeable cross-linker. Its core advantage lies in the four deuterium (B1214612) atoms incorporated into its structure. This seemingly subtle modification provides a 4-Dalton mass shift in mass spectrometry analysis when used alongside the non-deuterated "light" version, DSG (d0). This isotopic signature is the key to unambiguously identifying cross-linked peptides from the complex mixture of peptides generated during a typical XL-MS experiment.

The primary benefits of employing a DSG-d4/d0 isotopic labeling strategy include:

-

Confident Identification of Cross-Linked Peptides: The presence of a characteristic doublet signal, separated by 4 Daltons (or a multiple thereof, depending on the charge state), in the mass spectrum serves as a clear indicator of a peptide pair that has been successfully cross-linked. This significantly reduces the false discovery rate and increases the confidence in identified interactions.

-

Simplified Data Analysis: The distinct isotopic signature simplifies the computational analysis of complex MS data. Specialized software can be configured to specifically search for these isotopic doublets, streamlining the identification process and reducing the ambiguity associated with identifying cross-linked peptides from a background of linear and singly modified peptides.

-

Improved Signal-to-Noise Ratio: By focusing on the unique isotopic pattern, the signal from true cross-links can be more easily distinguished from background noise, leading to more sensitive detection of low-abundance interactions.

-

Versatility in Application: As a membrane-permeable reagent, DSG-d4 can be used for both in vivo and in vitro cross-linking studies, allowing researchers to probe protein interactions within living cells or with purified protein complexes.

Quantitative Data Presentation

| Cross-linker Mixing Ratio (Light:Heavy) | Average Number of Unique Cross-links Identified |

| 1:1 | 17 |

| 1:2 | 19 |

| 1:4 | 32 |

Table adapted from a study on BS3-d0/d4 cross-linking of HSA, illustrating the effect of isotopic partner ratios on cross-link identification.[1]

Another key parameter for a cross-linker is its spacer arm length, which defines the maximum distance between the reactive groups and, consequently, the residues it can link. Below is a comparison of the properties of DSG with other commonly used amine-reactive cross-linkers.

| Cross-linker | Full Name | Spacer Arm Length (Å) | Water-Soluble | Membrane-Permeant | MS-Cleavable | Isotopic Label Available |

| DSG | Disuccinimidyl glutarate | 7.7 | No | Yes | No | Yes (d4) |

| DSS | Disuccinimidyl suberate | 11.4 | No | Yes | No | Yes (d4, d8) |

| BS3 | Bis(sulfosuccinimidyl) suberate | 11.4 | Yes | No | No | Yes (d4) |

| DSSO | Disuccinimidyl sulfoxide | 10.1 | No | Yes | Yes | No |

Experimental Protocols

The following sections provide detailed methodologies for utilizing DSG-d4 in protein-protein interaction studies. These protocols are generalized and may require optimization for specific applications.

In Vivo Dual Cross-linking for Protein-Chromatin Interactions

This two-step protocol is particularly useful for capturing protein complexes that may not be directly bound to DNA but are part of larger chromatin-associated machinery.

Materials:

-

Phosphate-buffered saline (PBS)

-

Protease inhibitors

-

Disuccinimidyl glutarate (DSG) stock solution (0.25 M in DMSO, freshly prepared)

-

Formaldehyde (B43269) (37% solution)

-

Glycine (B1666218) solution (2.5 M)

-

Cell lysis buffer

-

RIPA buffer

Procedure:

-

Cell Harvesting and Washing:

-

Harvest cells and wash them three times with ice-cold PBS containing protease inhibitors.

-

-

First Cross-linking Step (DSG):

-

Resuspend the cell pellet in PBS.

-

Add freshly prepared DSG stock solution to a final concentration of 2 mM.

-

Incubate at room temperature for 45 minutes with gentle rotation.[2]

-

-

Quenching and Washing:

-

Quench the DSG cross-linking reaction by adding glycine to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

-

Wash the cells three times with ice-cold PBS.

-

-

Second Cross-linking Step (Formaldehyde):

-

Resuspend the cell pellet in PBS.

-

Add formaldehyde to a final concentration of 1% and incubate at room temperature for 10 minutes.

-

-

Final Quenching:

-

Add glycine to a final concentration of 125 mM to quench the formaldehyde cross-linking and incubate for 5 minutes at room temperature.

-

-

Cell Lysis and Downstream Processing:

-

Wash the cells twice with ice-cold PBS.

-

Proceed with cell lysis using an appropriate buffer (e.g., RIPA buffer) for subsequent immunoprecipitation and mass spectrometry analysis.

-

General In Vitro Cross-linking of Purified Proteins

Materials:

-

Purified protein sample in a suitable buffer (e.g., HEPES, PBS, pH 7-8)

-

DSG-d4/d0 stock solution (10-25 mM in DMSO or DMF, freshly prepared)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

-

Sample Preparation:

-

Prepare the purified protein sample at a concentration of 0.1-2 mg/mL in a cross-linking compatible buffer. Avoid buffers containing primary amines like Tris.

-

-

Cross-linking Reaction:

-

Add the DSG-d4/d0 stock solution to the protein sample to achieve a final concentration typically in the range of 0.25-5 mM. A 10- to 50-fold molar excess of the cross-linker over the protein is a common starting point.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quenching the Reaction:

-

Add the quenching buffer to a final concentration of 20-50 mM to stop the cross-linking reaction by consuming excess reactive groups.

-

Incubate for 15 minutes at room temperature.

-

-

Sample Preparation for Mass Spectrometry:

-

The cross-linked sample can be visualized by SDS-PAGE to confirm the formation of higher molecular weight species.

-

For mass spectrometry analysis, the cross-linked proteins are typically denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin).

-

Mandatory Visualizations

Experimental Workflow for XL-MS using DSG-d4/d0

Caption: A typical experimental workflow for protein-protein interaction studies using DSG-d4/d0 cross-linking mass spectrometry.

Signaling Pathway: Simplified EGFR Interaction Network

While a specific, comprehensive study of the entire Epidermal Growth Factor Receptor (EGFR) signaling pathway using DSG-d4 is not available, XL-MS studies have been instrumental in mapping interactions within this critical pathway. The following diagram illustrates a simplified view of key EGFR interactions that can be investigated using cross-linking techniques.

Caption: Simplified representation of the EGFR signaling cascade, a key pathway in cell proliferation and survival.

DSG-d4 in the Context of Drug Development

The precise mapping of protein-protein interactions is a cornerstone of modern drug discovery. By identifying the key nodes and interfaces within a disease-related signaling pathway, researchers can pinpoint novel targets for therapeutic intervention. XL-MS, enhanced by the use of DSG-d4, plays a crucial role in this process.

Target Identification and Validation:

-

Mapping Target Interactomes: DSG-d4 can be used to map the interaction network of a potential drug target within its native cellular environment. This provides a comprehensive view of the target's function and potential downstream effects of its modulation.

-

Validating "Undruggable" Targets: Many challenging drug targets, such as transcription factors and scaffolding proteins, lack a clear active site for small molecule binding. XL-MS can identify interaction interfaces that can be targeted by novel therapeutic modalities, such as stapled peptides or molecular glues, to disrupt or stabilize disease-relevant PPIs.

Case Study Snippet: Elucidating the Architecture of a Multi-Subunit Complex as a Therapeutic Target

While a specific drug discovery case study centered solely on DSG-d4 is not prominently featured in the literature, the application of isotopic cross-linkers has been pivotal in understanding the architecture of complex molecular machines that are important drug targets. For example, studies on the proteasome, a key target in cancer therapy, have utilized XL-MS to delineate the spatial arrangement of its numerous subunits. By cross-linking the proteasome in the presence and absence of inhibitors, researchers can gain insights into the conformational changes induced by drug binding, aiding in the design of more potent and specific therapeutics. The use of DSG-d4 in such studies would provide the necessary confidence in the identified cross-links to accurately model these conformational shifts.

The following diagram illustrates the logical workflow of how XL-MS with DSG-d4 can be integrated into a drug discovery pipeline.

References

Unveiling Molecular Architectures: A Technical Guide to DSG Crosslinker-d4 and its 7.7 Å Spacer Arm

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular biology, understanding the three-dimensional architecture of proteins and their interaction networks is paramount to deciphering function and developing targeted therapeutics. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein structures and mapping protein-protein interactions (PPIs) in their native states. At the heart of this methodology lies the cross-linking reagent, a molecular ruler that covalently links amino acids in close proximity. This in-depth guide focuses on Disuccinimidyl Glutarate (DSG) and its deuterated analog, DSG-d4, paying special attention to the significance of their 7.7 Å spacer arm in providing crucial distance constraints for structural modeling.

Disuccinimidyl glutarate (DSG) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker that reacts with primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-termini of proteins. Its deuterated counterpart, DSG-d4 , is chemically identical except for the incorporation of four deuterium (B1214612) atoms. This isotopic labeling results in a 4 Dalton mass shift, enabling quantitative analysis of cross-linked species in mass spectrometry.

The 7.7 Å Spacer Arm: A Molecular Ruler of Significance

The defining characteristic of the DSG and DSG-d4 crosslinkers is their spacer arm length of 7.7 Ångstroms (Å).[1] This fixed distance acts as a molecular ruler, providing a specific and valuable distance constraint for computational modeling of protein structures and complexes. When a cross-link is identified between two amino acid residues, it signifies that the alpha-carbons of these residues were within a certain maximum distance in the protein's native conformation. This distance is not simply the 7.7 Å of the spacer arm but also includes the length of the side chains of the cross-linked amino acids.

The significance of this 7.7 Å constraint lies in its ability to:

-

Refine Protein Structural Models: For proteins with unknown or low-resolution structures, the distance constraints provided by DSG cross-links can be used to guide and validate computational models. By filtering out models that violate these distance constraints, researchers can arrive at a more accurate representation of the protein's three-dimensional fold.

-

Map Protein-Protein Interaction Interfaces: Identifying intermolecular cross-links between two different proteins provides direct evidence of their interaction. The 7.7 Å spacer arm helps to pinpoint the regions of close proximity at the interaction interface, offering valuable insights into the binding orientation and organization of protein complexes.

-

Distinguish Between Different Conformations: Changes in the cross-linking pattern of a protein under different conditions (e.g., with and without a ligand) can reveal conformational changes. The fixed length of the DSG spacer arm allows for a precise comparison of distances in different functional states.

While longer spacer arms might yield more cross-links, the shorter and well-defined 7.7 Å length of DSG provides higher-resolution structural information, making it a valuable tool for detailed structural analysis.

Quantitative Data Summary

The key quantitative parameters for DSG and DSG-d4 are summarized in the table below for easy comparison.

| Property | DSG (Disuccinimidyl glutarate) | DSG-d4 (Disuccinimidyl glutarate-d4) |

| Spacer Arm Length | 7.7 Å | 7.7 Å |

| Molecular Weight | 326.26 g/mol | 330.30 g/mol (approx.) |

| Mass Difference | - | +4 Da (approx.) |

| Reactive Groups | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |

| Target Functional Group | Primary amines (-NH2) | Primary amines (-NH2) |

Experimental Protocol: Quantitative Cross-Linking Mass Spectrometry (XL-MS) using DSG-d0/d4

This protocol outlines a general workflow for a quantitative XL-MS experiment using a 1:1 mixture of "light" (d0) and "heavy" (d4) DSG. This approach allows for the confident identification of cross-linked peptides and their relative quantification across different experimental conditions.

1. Reagent Preparation:

-

DSG-d0 and DSG-d4 Stock Solutions: Prepare fresh stock solutions of both DSG-d0 and DSG-d4 in a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). A typical concentration is 25 mM. To avoid hydrolysis, it is crucial to use anhydrous solvents and protect the stock solutions from moisture.

2. Protein Cross-Linking:

-

Sample Preparation: Prepare the protein sample in an amine-free buffer, such as HEPES or phosphate (B84403) buffer, at a pH between 7.2 and 8.0. The optimal protein concentration should be determined empirically but typically ranges from 0.1 to 2 mg/mL.

-

Cross-Linking Reaction: Add the DSG-d0/d4 mixture to the protein sample. The final concentration of the crosslinker and the molar excess over the protein will need to be optimized for each system. A common starting point is a 50- to 100-fold molar excess of the crosslinker over the protein.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

-

Quenching: Quench the reaction by adding an excess of a primary amine-containing buffer, such as Tris-HCl or glycine, to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

3. Sample Processing for Mass Spectrometry:

-

Denaturation, Reduction, and Alkylation: Denature the cross-linked protein sample using urea (B33335) or guanidine (B92328) hydrochloride. Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide (B48618) (IAA).

-

Proteolytic Digestion: Digest the protein sample with a protease such as trypsin. The digestion can be performed in-solution or after separating the cross-linked complexes by SDS-PAGE.

-

Enrichment of Cross-linked Peptides (Optional but Recommended): To increase the identification rate of cross-linked peptides, it is often beneficial to enrich them from the complex mixture of linear peptides. Size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography are commonly used for this purpose.

-

Desalting: Desalt the peptide mixture using a C18 StageTip or a similar reverse-phase chromatography method.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Separate the peptides using a nano-flow high-performance liquid chromatography (HPLC) system with a reverse-phase column. A long gradient is typically used to achieve good separation of the complex peptide mixture.

-

Mass Spectrometry (MS): Analyze the eluting peptides using a high-resolution mass spectrometer. The instrument should be operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS). The characteristic isotopic doublet pattern of the d0/d4-labeled cross-linked peptides (a mass difference of approximately 4 Da) can be used to trigger fragmentation.

5. Data Analysis:

-

Database Searching: Use specialized software to identify the cross-linked peptides from the MS/MS data. Several software packages are available for this purpose, such as pLink, xQuest, or MeroX. These programs can handle the complexity of searching for two peptide sequences connected by a crosslinker and can be configured to recognize the d0/d4 isotopic signature.

-

Quantification: The relative abundance of the light (d0) and heavy (d4) forms of each cross-linked peptide can be determined by comparing the peak areas of their respective precursor ions in the MS1 spectra. This allows for the quantification of changes in protein conformation or interaction under different experimental conditions.

-

Structural Modeling: Use the identified distance constraints (with a maximum Cα-Cα distance derived from the 7.7 Å spacer arm and lysine side-chain lengths) to guide and validate protein structure modeling using software like Rosetta, HADDOCK, or I-TASSER.

Visualizations

Caption: A generalized workflow for a quantitative cross-linking mass spectrometry experiment.

Caption: The significance of the 7.7 Å spacer arm of DSG in structural biology applications.

Conclusion

The DSG and DSG-d4 crosslinkers, with their well-defined 7.7 Å spacer arm, are invaluable tools for researchers in structural biology and drug development. The precise distance constraints they provide are crucial for the accurate modeling of protein structures and the detailed mapping of protein-protein interaction networks. The ability to perform quantitative XL-MS using the deuterated form, DSG-d4, further enhances the power of this approach by enabling the study of dynamic changes in protein conformation and interactions. By following a robust experimental and data analysis workflow, scientists can leverage the unique properties of DSG crosslinkers to gain deeper insights into the molecular machinery of life.

References

The Role of Deuterium in DSG-d4 for Mass Spectrometry Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of the deuterated cross-linker Disuccinimidyl glutarate-d4 (DSG-d4) in mass spectrometry (MS)-based structural and interaction proteomics. We will delve into the core principles of using stable isotope labeling in cross-linking studies, detail experimental protocols, present quantitative data, and visualize key workflows and biological pathways.

Introduction: The Power of Deuterium (B1214612) Labeling in Cross-Linking Mass Spectrometry

Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions and mapping the three-dimensional structure of protein complexes.[1][2] The method involves covalently linking spatially proximate amino acid residues within a protein or between interacting proteins using a bifunctional reagent. Subsequent enzymatic digestion and MS analysis of the resulting cross-linked peptides provide distance constraints that can be used to model protein architecture.[2]

The use of isotope-labeled cross-linkers, such as DSG-d4, significantly enhances the confidence and efficiency of cross-link identification.[3] DSG-d4 is a deuterated analog of Disuccinimidyl glutarate (DSG), a homobifunctional N-hydroxysuccinimide (NHS)-ester cross-linker that reacts with primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus of a protein).[4][5] The four deuterium atoms in DSG-d4 introduce a specific mass shift in the resulting cross-linked peptides, a feature that is readily detectable by mass spectrometry.

The primary advantage of using a deuterated cross-linker lies in the generation of characteristic isotopic signatures in the mass spectrum. When a 1:1 mixture of the light (d0) and heavy (d4) versions of the cross-linker is used, cross-linked peptides appear as distinct doublets separated by the mass difference imparted by the deuterium atoms. This unique signature allows for the rapid and confident identification of cross-linked peptides amidst a complex background of unmodified peptides.

Quantitative Data for DSG and DSG-d4

The precise mass and isotopic purity of the cross-linking reagents are critical for accurate data analysis in XL-MS experiments. Below is a summary of the key quantitative properties of DSG and its deuterated analog, DSG-d4. Commercial suppliers typically provide a Certificate of Analysis (CoA) with specific batch information on isotopic purity, which should be consulted for the most accurate data.[6][7]

| Property | Disuccinimidyl glutarate (DSG) | Disuccinimidyl glutarate-d4 (DSG-d4) | Reference |

| Molecular Formula | C₁₃H₁₄N₂O₈ | C₁₃H₁₀D₄N₂O₈ | [5] |

| Molecular Weight (Monoisotopic) | 326.0754 g/mol | 330.0995 g/mol | [5] |

| Mass Shift of Cross-linker (d4 - d0) | - | 4.0241 Da | Calculated |

| Spacer Arm Length | 7.7 Å | 7.7 Å | [5] |

| Typical Isotopic Purity | >95% | ≥98% atom % D | [6] |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | [4] |

| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | [4] |

Experimental Protocol: Cross-Linking of the 26S Proteasome with DSG-d4

This protocol provides a detailed methodology for the in-vitro cross-linking of a purified multi-protein complex, the 26S proteasome, using a 1:1 mixture of DSG and DSG-d4. The 26S proteasome is a large, dynamic molecular machine responsible for regulated protein degradation in eukaryotic cells, making it an excellent model system for XL-MS studies.[8][9][10]

Reagent Preparation

-

Cross-linker Stock Solution: Allow vials of DSG (non-deuterated) and DSG-d4 to equilibrate to room temperature before opening to prevent moisture condensation.[4][5] Prepare individual 50 mM stock solutions of DSG and DSG-d4 in anhydrous dimethyl sulfoxide (B87167) (DMSO).[5] Immediately before use, prepare a 1:1 (v/v) mixed stock solution containing 25 mM of each cross-linker.

-

Reaction Buffer: Prepare a non-amine-containing buffer, such as HEPES-buffered saline (HBS) or phosphate-buffered saline (PBS) at pH 7.5.[4] Avoid buffers containing Tris or glycine (B1666218), as they will quench the NHS-ester reaction.

-

Quenching Solution: Prepare a 1 M stock solution of Tris-HCl or glycine at pH 7.5.[5]

Cross-Linking Reaction

-

Protein Preparation: Prepare the purified 26S proteasome complex at a concentration of 1 mg/mL in the reaction buffer.

-

Initiation of Cross-Linking: Add the mixed DSG/DSG-d4 stock solution to the protein solution to a final concentration of 1 mM. The optimal cross-linker concentration may need to be empirically determined and typically ranges from 0.5 to 5 mM.[5]

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature.[4]

-

Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature to quench any unreacted cross-linker.[4][5]

Sample Preparation for Mass Spectrometry

-

Denaturation, Reduction, and Alkylation: Denature the cross-linked protein sample in 8 M urea (B33335). Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.

-

Enzymatic Digestion: Dilute the sample to reduce the urea concentration and digest the proteins with a protease, typically trypsin, overnight at 37°C. A sequential digestion with a second protease, such as Lys-C, can improve sequence coverage.[11]

-

Enrichment of Cross-Linked Peptides (Optional but Recommended): Due to the low abundance of cross-linked peptides, an enrichment step such as size-exclusion chromatography (SEC) is often employed to separate the larger cross-linked peptides from the smaller, more abundant linear peptides.[2]

-

Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge prior to MS analysis.

Mass Spectrometry Analysis

-

LC-MS/MS: Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

-

Data Acquisition: Employ a data-dependent acquisition (DDA) method. Configure the instrument to preferentially select precursor ions with a charge state of 3+ or higher, as cross-linked peptides are typically more highly charged.[8] Utilize a stepped collision energy approach for fragmentation to obtain informative MS/MS spectra.[12][13][14]

Data Analysis

-

Database Searching: Use specialized software (e.g., pLink, MeroX, XlinkX) to search the MS/MS data against a protein sequence database containing the sequences of the 26S proteasome subunits.[15] The search parameters should be set to identify peptides linked by DSG, considering the mass modifications of both the light (d0) and heavy (d4) cross-linker.

-

Filtering and Validation: Filter the identified cross-links based on a false discovery rate (FDR) of ≤ 5%. Manually validate the MS/MS spectra of high-confidence cross-linked peptides to confirm the presence of the characteristic doublet signature and sufficient fragment ion coverage.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for a cross-linking mass spectrometry experiment using DSG/DSG-d4.

Logical Relationship of Cross-Link Identification

The use of a deuterated cross-linker simplifies the identification of cross-linked peptides by introducing a characteristic mass shift. This diagram illustrates the logical process of identifying different types of cross-linked products.

Simplified Model of 26S Proteasome Subunit Interactions

Cross-linking studies of the 26S proteasome have provided valuable insights into its complex architecture and dynamic nature.[6][16][17][18] This simplified diagram illustrates some of the key subunit interactions within the 19S regulatory particle and between the 19S and the 20S core particle that can be probed using DSG-d4 cross-linking.

Conclusion

DSG-d4 is a valuable tool in the field of structural proteomics. The incorporation of deuterium atoms provides a distinct isotopic signature that greatly facilitates the identification of cross-linked peptides in complex mixtures. This, in turn, allows for the confident mapping of protein-protein interactions and the generation of structural models of protein complexes. The experimental workflow and data analysis strategies outlined in this guide provide a robust framework for utilizing DSG-d4 to gain novel insights into the architecture and dynamics of cellular machinery, as exemplified by the study of the 26S proteasome. As mass spectrometry technology continues to advance, the use of deuterated cross-linkers like DSG-d4 will undoubtedly play an increasingly important role in unraveling the complexities of the cellular interactome.

References

- 1. Insights into the molecular architecture of the 26S proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - BG [thermofisher.com]

- 4. Engineered disulfide crosslinking to measure conformational changes in the 26S proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probing H2O2-mediated Structural Dynamics of the Human 26S Proteasome Using Quantitative Cross-linking Mass Spectrometry (QXL-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of the Dynamic Proteasome Structure by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Structural insights on the dynamics of proteasome formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assembly, Structure and Function of the 26S proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assembly, structure, and function of the 26S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An integrated workflow for crosslinking mass spectrometry | Molecular Systems Biology [link.springer.com]

- 12. njms.rutgers.edu [njms.rutgers.edu]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In-situ cross-linking mass spectrometry reveals compartment-specific proteasomal interactions and structural heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Capturing the Fleeting Dance: A Technical Guide to Studying Transient Protein Interactions with DSG-d4

For Researchers, Scientists, and Drug Development Professionals

In the intricate choreography of cellular life, transient protein-protein interactions (PPIs) are the ephemeral yet crucial steps that dictate signaling cascades, regulate metabolic pathways, and drive cellular machinery. Capturing these fleeting interactions is a paramount challenge in modern biological research and drug discovery. This technical guide delves into the application of Disuccinimidyl Glutarate-d4 (DSG-d4), a deuterated chemical crosslinker, as a powerful tool to stabilize and identify these transient interactions, providing a deeper understanding of the dynamic proteome.

Introduction: The Challenge of Transient Interactions

Transient protein interactions, characterized by their brief duration and often low affinity, are notoriously difficult to study using traditional biochemical methods like co-immunoprecipitation, which often fail to preserve these delicate complexes. Chemical crosslinking, in conjunction with mass spectrometry (XL-MS), has emerged as a robust technique to overcome this hurdle.[1] By covalently linking interacting proteins in close proximity, crosslinkers "freeze" these transient interactions, allowing for their subsequent enrichment and identification.

DSG-d4, a deuterated analog of Disuccinimidyl Glutarate (DSG), offers distinct advantages for quantitative and qualitative analysis of these interactions. The deuterium (B1214612) labeling provides a unique isotopic signature that facilitates the confident identification of crosslinked peptides amidst the complex background of unmodified peptides in a mass spectrometry experiment.[2]

DSG-d4: Properties and Mechanism of Action

DSG is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker, meaning it has two identical reactive groups that target primary amines (the N-terminus of a protein and the epsilon-amino group of lysine (B10760008) residues).[3] The reaction forms a stable amide bond, covalently linking the two interacting proteins. The "d4" designation indicates that four hydrogen atoms in the glutarate spacer arm have been replaced with deuterium.

Table 1: Chemical Properties of DSG-d4 [4][5]

| Property | Value |

| Alternative Names | Disuccinimidyl glutarate-d4 |

| Molecular Weight | ~330.28 g/mol |

| Spacer Arm Length | 7.7 Å |

| Reactivity | Primary amines (-NH2) |

| Solubility | Water-insoluble (requires organic solvent like DMSO or DMF for stock solution) |

| Cell Permeability | Membrane permeable |

The workflow for using DSG-d4 to study transient PPIs typically involves several key steps, from crosslinking in vitro or in vivo to mass spectrometry analysis and data interpretation.

References

An In-depth Technical Guide to Isotope-Labeled Crosslinkers for Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Protein Interactions with Isotope-Labeled Crosslinkers

In the intricate cellular landscape, proteins rarely act in isolation. Their functions are orchestrated through a dynamic network of interactions and conformational changes. Understanding these molecular dynamics is paramount for deciphering biological processes and for the development of novel therapeutics. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture a snapshot of these interactions in their native environment. By covalently linking spatially proximate amino acid residues, crosslinkers provide distance constraints that help in elucidating protein structures and mapping interaction interfaces.[1][2][3][4][5]

The advent of isotope-labeled crosslinkers has propelled the field into the quantitative era, enabling the precise measurement of changes in protein conformations and interactions across different cellular states.[6][7] This technical guide provides a comprehensive overview of isotope-labeled crosslinkers for proteomics, detailing their chemistry, experimental workflows, and applications in dissecting complex biological systems.

Core Principles of Quantitative Crosslinking Mass Spectrometry (qXL-MS)

Quantitative crosslinking mass spectrometry (qXL-MS) allows for the relative or absolute quantification of crosslinked peptides between different experimental conditions. This is typically achieved by introducing stable isotopes into the experimental workflow. The mass difference between the light and heavy isotopic forms of the crosslinked peptides allows for their distinct detection and quantification by mass spectrometry. Several strategies for introducing isotopic labels exist, with the most common being the use of isotope-labeled crosslinkers.[6][7]

The general workflow for a qXL-MS experiment using isotope-labeled crosslinkers involves several key steps:

-

Sample Preparation : Two or more biological samples representing different conditions (e.g., treated vs. untreated cells) are prepared.

-

Crosslinking : Each sample is treated with either the "light" or "heavy" version of the isotope-labeled crosslinker.

-

Sample Pooling (Optional but recommended) : The samples are then combined to minimize experimental variability.

-

Protein Digestion : The crosslinked protein mixture is digested into smaller peptides using a protease, typically trypsin.

-

Enrichment (Optional) : Crosslinked peptides are often of low abundance and can be enriched using techniques like strong cation exchange (SCX) chromatography or affinity purification if the crosslinker contains a tag (e.g., biotin).[4][8]

-

LC-MS/MS Analysis : The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis : Specialized software is used to identify the crosslinked peptides and quantify the relative abundance of the light and heavy forms.

Types of Isotope-Labeled Crosslinkers

A variety of isotope-labeled crosslinkers have been developed, each with unique chemical properties and applications. They can be broadly categorized based on their reactivity, spacer arm length, and whether they are cleavable by mass spectrometry.

Amine-Reactive Crosslinkers: The Workhorses of XL-MS

The most commonly used crosslinkers target primary amines, which are present at the N-terminus of proteins and on the side chain of lysine (B10760008) residues.[9][10] These residues are generally abundant on protein surfaces, making them accessible for crosslinking.

N-Hydroxysuccinimide (NHS) Esters: NHS esters are highly reactive towards primary amines, forming stable amide bonds.[9][10][11] A popular example is Bis(sulfosuccinimidyl)suberate (BS3) , which is available in its non-deuterated (d0) and deuterated (d4) forms. The four deuterium (B1214612) atoms in BS3-d4 result in a 4 Dalton mass shift, allowing for the differentiation and quantification of crosslinks from two different samples.[3][12]

| Crosslinker | Reactive Group | Spacer Arm Length | Isotopic Label |

| BS3-d0/d4 | Sulfo-NHS ester | 11.4 Å | 4x Deuterium |

| DSS-d0/d12 | NHS ester | 11.4 Å | 12x Deuterium |

Table 1: Common Amine-Reactive Isotope-Labeled Crosslinkers.

MS-Cleavable Crosslinkers: Simplifying Data Analysis

A significant challenge in XL-MS is the confident identification of crosslinked peptides from complex MS/MS spectra. MS-cleavable crosslinkers have been designed to address this by incorporating a labile bond in their spacer arm that can be fragmented in the mass spectrometer.[8][13][14] This fragmentation generates characteristic reporter ions or signature fragmentation patterns that simplify the identification of crosslinked peptides.

Protein Interaction Reporter (PIR) Crosslinkers: PIR crosslinkers are a class of MS-cleavable reagents that are particularly powerful for in vivo crosslinking studies.[2][4][15][16] They are cell-permeable and often contain an affinity tag (e.g., biotin) for enrichment of crosslinked species.[2][4] Isotope-labeled versions of PIR crosslinkers, such as d0- and d8-BDP-NHP, have been developed for quantitative studies.[15]

| Crosslinker | Reactive Group | Cleavage Method | Isotopic Label |

| DSBU | NHS ester | Collision-Induced Dissociation (CID) | 13C, 15N |

| DSSO | NHS ester | Collision-Induced Dissociation (CID) | 13C, 15N |

| BDP-NHP-d0/d8 | NHP ester | Collision-Induced Dissociation (CID) | 8x Deuterium |

Table 2: Examples of Isotope-Labeled MS-Cleavable Crosslinkers.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for successful qXL-MS experiments. Below are generalized protocols for the use of BS3-d0/d4 and an in vivo PIR crosslinker.

Protocol 1: In Vitro Crosslinking with BS3-d0/d4

This protocol is adapted for the crosslinking of purified proteins or protein complexes in solution.

Materials:

-

Purified protein/protein complex in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

-

BS3-d0 and BS3-d4 (dissolved in DMSO or water immediately before use)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Ammonium Bicarbonate)

-

SDS-PAGE reagents

-

In-gel or in-solution digestion reagents (Trypsin, DTT, Iodoacetamide)

Procedure:

-

Protein Preparation: Prepare two aliquots of the protein sample at a concentration of 1 mg/mL.

-

Crosslinker Preparation: Prepare fresh stock solutions of BS3-d0 and BS3-d4 at a concentration of 25 mM.

-

Crosslinking Reaction:

-

To one protein aliquot, add BS3-d0 to a final concentration of 1 mM.

-

To the second protein aliquot, add BS3-d4 to a final concentration of 1 mM.

-

Incubate the reactions for 30-60 minutes at room temperature.

-

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

-

Sample Pooling: Combine the two crosslinked samples in a 1:1 ratio.

-

SDS-PAGE Analysis: Run a small aliquot of the pooled sample on an SDS-PAGE gel to visualize the crosslinked products.

-

Protein Digestion: The pooled sample can be either run on an SDS-PAGE gel and the crosslinked bands excised for in-gel digestion, or the entire mixture can be subjected to in-solution digestion.

-

In-gel digestion: Reduce the proteins in the gel slice with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.

-

In-solution digestion: Denature the proteins (e.g., with urea), reduce with DTT, alkylate with iodoacetamide, and digest with trypsin.

-

-

LC-MS/MS Analysis: Desalt the digested peptides and analyze by LC-MS/MS.

Protocol 2: In Vivo Crosslinking with an Isotope-Labeled PIR Crosslinker

This protocol is a general guideline for crosslinking proteins within living cells.

Materials:

-

Cultured cells (two populations for comparison)

-

Isotope-labeled PIR crosslinker (light and heavy versions)

-

Cell lysis buffer

-

Avidin (B1170675) affinity resin (for enrichment)

-

Digestion reagents

Procedure:

-

Cell Culture: Grow two populations of cells under the desired experimental conditions.

-

Crosslinking:

-

Resuspend each cell population in a suitable buffer (e.g., PBS).

-

Add the "light" PIR crosslinker to one cell population and the "heavy" PIR crosslinker to the other. The optimal concentration and incubation time should be empirically determined.

-

Incubate the cells for the determined time at the appropriate temperature.

-

-

Quenching: Quench the crosslinking reaction according to the manufacturer's instructions.

-

Cell Lysis and Protein Extraction: Lyse the cells and extract the proteins.

-

Sample Pooling: Combine the protein extracts from the two cell populations in a 1:1 ratio based on total protein concentration.

-

Protein Digestion: Digest the pooled protein sample with trypsin.

-

Enrichment of Crosslinked Peptides: Use avidin affinity chromatography to enrich for the biotin-tagged crosslinked peptides.

-

LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS.

Quantitative Data Presentation

The output of a qXL-MS experiment is a list of identified crosslinked peptides with their corresponding light-to-heavy ratios. This data can be presented in tables to facilitate comparison and interpretation.

| Crosslinked Peptides | Protein(s) | Light/Heavy Ratio (Condition 1) | Light/Heavy Ratio (Condition 2) | Fold Change | p-value |

| Peptide A - Peptide B | Protein X - Protein Y | 1.05 | 2.10 | 2.00 | 0.001 |

| Peptide C - Peptide D | Protein Z | 0.98 | 0.50 | -1.96 | 0.02 |

| Peptide E - Peptide F | Protein A - Protein B | 1.02 | 1.05 | 1.03 | 0.85 |

Table 3: Example of Quantitative Crosslinking Data Summary. This table illustrates how quantitative data from a qXL-MS experiment can be presented, showing the fold change in crosslink abundance between two conditions.

Visualization of Workflows and Signaling Pathways

Visualizing experimental workflows and the resulting protein interaction networks is crucial for understanding the complex data generated by qXL-MS. Graphviz (DOT language) is a powerful tool for creating such diagrams.

Experimental Workflow for qXL-MS

Application to Signaling Pathways: EGFR Signaling

qXL-MS can be applied to study dynamic changes in protein interaction networks within signaling pathways. For example, the epidermal growth factor receptor (EGFR) signaling pathway is a key regulator of cell proliferation and is often dysregulated in cancer.[17][18][19][20][21]

Upon binding of its ligand, EGF, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various downstream signaling proteins.[17][21] qXL-MS can be used to map the interactions of EGFR with its binding partners before and after EGF stimulation, providing insights into the dynamic assembly of the signaling complex.

Application to Signaling Pathways: TNF Signaling

The tumor necrosis factor (TNF) signaling pathway is another critical pathway involved in inflammation and apoptosis.[1][22][23][24][25] Upon TNF binding to its receptor, TNFR1, a series of protein-protein interactions are initiated, leading to the activation of downstream signaling cascades. qXL-MS can be used to delineate the composition and dynamics of the TNFR1 signaling complex.

Conclusion

Isotope-labeled crosslinkers have become an indispensable tool in the proteomics toolbox, enabling the quantitative analysis of protein-protein interactions and conformational dynamics. The ability to measure changes in these interactions with high precision provides invaluable insights into the mechanisms of cellular regulation and disease. As crosslinker chemistry, mass spectrometry instrumentation, and data analysis software continue to evolve, the depth and breadth of biological questions that can be addressed with qXL-MS will undoubtedly expand, further revolutionizing our understanding of the dynamic proteome.

References

- 1. A proteomic perspective on TNF-mediated signalling and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iscrm.uw.edu [iscrm.uw.edu]

- 3. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brucelab.gs.washington.edu [brucelab.gs.washington.edu]

- 5. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Large-scale and targeted quantitative cross-linking MS using isotope-labeled protein interaction reporter (PIR) cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Proteomic analysis of the epidermal growth factor receptor (EGFR) interactome and post-translational modifications associated with receptor endocytosis in response to EGF and stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. nautilus.bio [nautilus.bio]

- 20. Proteomic Signatures of Epidermal Growth Factor Receptor and Survival Signal Pathways Correspond to Gefitinib Sensitivity in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. EGF/EGFR Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]

- 22. Contribution of Mass Spectrometry-Based Proteomics to the Understanding of TNF-α Signaling. | Semantic Scholar [semanticscholar.org]

- 23. A proteomic perspective on TNF-mediated signalling and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Item - Contribution of Mass Spectrometry-Based Proteomics to the Understanding of TNFâα Signaling - American Chemical Society - Figshare [acs.figshare.com]

- 25. Protein biomarker analysis by mass spectrometry in patients with rheumatoid arthritis receiving anti-tumor necrosis factor-alpha antibody therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Aqueous Environment: A Technical Guide to DSG Crosslinker-d4 Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disuccinimidyl glutarate-d4 (DSG-d4) is a non-cleavable, membrane-permeable, homobifunctional crosslinker essential for capturing protein-protein interactions in their native cellular environment. Its deuterated nature makes it a valuable tool in mass spectrometry-based proteomics for unambiguous identification of crosslinked species. However, the utility of this powerful reagent is critically dependent on its solubility and stability in aqueous buffers, where most biological reactions are performed. This guide provides an in-depth technical overview of these properties, offering quantitative data, detailed experimental protocols, and visual aids to empower researchers in their experimental design and execution.

Solubility of DSG Crosslinker-d4 in Aqueous Buffers

The hydrophobic nature of the glutarate spacer in DSG-d4 dictates its limited solubility in aqueous solutions. Direct dissolution in aqueous buffers is generally not recommended as it can lead to precipitation and inaccurate concentration measurements.[1][2] The standard and recommended practice is to first dissolve DSG-d4 in a dry, water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to create a concentrated stock solution.[3][4][5] This stock solution can then be diluted into the desired aqueous reaction buffer immediately before use.